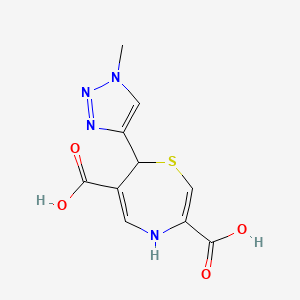
7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid is a complex organic compound that features both triazole and thiazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition . The thiazepine ring can be synthesized through a series of condensation reactions involving appropriate thioamide and aldehyde precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole and thiazepine rings play crucial roles in this binding process, interacting with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)methyl-3-hydroxyimino-indolin-2-ones: These compounds also feature a triazole ring and have been studied for their HDAC inhibitory activity.
1H-1,2,3-Triazole Analogs: These compounds are known for their carbonic anhydrase inhibitory activity and have similar structural features.
Uniqueness
What sets 7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid apart is the combination of the triazole and thiazepine rings, which provides unique chemical properties and potential biological activities. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
168074-98-4 |
|---|---|
Molecular Formula |
C10H10N4O4S |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
7-(1-methyltriazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid |
InChI |
InChI=1S/C10H10N4O4S/c1-14-3-6(12-13-14)8-5(9(15)16)2-11-7(4-19-8)10(17)18/h2-4,8,11H,1H3,(H,15,16)(H,17,18) |
InChI Key |
KAWNUKMTEOQPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2C(=CNC(=CS2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















